molecular formula C11H11Cl2NO B2441813 (2Z)-2-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-enal CAS No. 103824-10-8

(2Z)-2-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-enal

Cat. No.: B2441813
CAS No.: 103824-10-8
M. Wt: 244.12
InChI Key: AMURNPAKOWBJIB-SOFGYWHQSA-N
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Description

(2Z)-2-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-enal is an organic compound characterized by the presence of a dichlorophenyl group, a dimethylamino group, and an enal (alkenal) functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-enal typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzaldehyde and dimethylamine.

    Condensation Reaction: The aldehyde group of 2,4-dichlorobenzaldehyde undergoes a condensation reaction with dimethylamine in the presence of a base such as sodium hydroxide or potassium carbonate.

    Formation of Enal: The resulting intermediate undergoes further reaction to form the enal group, typically through an aldol condensation followed by dehydration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions such as controlled temperature, pressure, and pH to maximize yield and purity.

    Purification: Implementing purification techniques such as distillation, crystallization, or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-enal can undergo various chemical reactions, including:

    Oxidation: The enal group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation Products: Carboxylic acids, aldehydes, or ketones.

    Reduction Products: Alcohols or amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-2-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-enal has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a precursor for the synthesis of pharmaceutical compounds.

    Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-2-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-enal involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:

    Binding to Active Sites: Interacting with the active sites of enzymes, thereby inhibiting or modulating their activity.

    Pathway Modulation: Affecting biochemical pathways by altering the concentration of key intermediates or products.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(2,4-dichlorophenyl)-3-(methylamino)prop-2-enal: Similar structure with a methylamino group instead of a dimethylamino group.

    (2Z)-2-(2,4-dichlorophenyl)-3-(ethylamino)prop-2-enal: Similar structure with an ethylamino group instead of a dimethylamino group.

Uniqueness

(2Z)-2-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-enal is unique due to the presence of both the dichlorophenyl and dimethylamino groups, which may confer specific chemical reactivity and biological activity not observed in similar compounds.

Properties

IUPAC Name

(Z)-2-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO/c1-14(2)6-8(7-15)10-4-3-9(12)5-11(10)13/h3-7H,1-2H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMURNPAKOWBJIB-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C=O)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C=O)/C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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